molecular formula C11H20N2O5 B13405698 N-[N-Boc-D-alaninyl]-D-alanine

N-[N-Boc-D-alaninyl]-D-alanine

Cat. No.: B13405698
M. Wt: 260.29 g/mol
InChI Key: BZNDDHWTEVCBAD-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[N-Boc-D-alaninyl]-D-alanine: is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the D-alanine moiety. This compound is often used in peptide synthesis and serves as an intermediate in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[N-Boc-D-alaninyl]-D-alanine typically involves the protection of the amino group of D-alanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting N-Boc-D-alanine is then coupled with another molecule of D-alanine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[N-Boc-D-alaninyl]-D-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane.

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC), HATU, triethylamine.

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products Formed:

    Deprotection: D-alanine.

    Coupling: Peptides or longer amino acid chains.

    Hydrolysis: Free amino acids.

Scientific Research Applications

N-[N-Boc-D-alaninyl]-D-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[N-Boc-D-alaninyl]-D-alanine is primarily related to its role as a protected amino acid derivative. The Boc protecting group prevents unwanted reactions at the amino group during peptide synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or molecules being synthesized .

Comparison with Similar Compounds

    N-Boc-L-alanine: Similar in structure but with the L-alanine moiety instead of D-alanine.

    N-Fmoc-D-alanine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

    N-Cbz-D-alanine: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

Uniqueness: N-[N-Boc-D-alaninyl]-D-alanine is unique due to the presence of the Boc protecting group and the D-alanine moiety. The Boc group provides stability under basic conditions, making it suitable for use in various synthetic applications. The D-alanine moiety imparts specific stereochemical properties that are important in the synthesis of certain peptides and biologically active molecules .

Properties

Molecular Formula

C11H20N2O5

Molecular Weight

260.29 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C11H20N2O5/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16)/t6-,7-/m1/s1

InChI Key

BZNDDHWTEVCBAD-RNFRBKRXSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.